2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the oxazole ring or the propanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or ketone groups, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is a triple-acting PPARα, -γ, and -δ agonist with potent biological activity.
Oxaprozin: An oxazole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its versatility makes it valuable in different research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(8(10)11)3-7-6(2)12-4-9-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
IDZPYAKCRVXMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.